An In-depth Technical Guide to the Chiroptical Properties and Analysis of (S)-2-Methoxycyclohexanone
An In-depth Technical Guide to the Chiroptical Properties and Analysis of (S)-2-Methoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the chiroptical properties of (S)-2-Methoxycyclohexanone, a chiral α-alkoxy ketone of significant interest in synthetic chemistry and drug development. We delve into the theoretical underpinnings and practical applications of advanced spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), for the unambiguous determination of its absolute configuration and conformational analysis. This document outlines detailed, field-proven methodologies for both the asymmetric synthesis of the target molecule and its subsequent chiroptical analysis. A critical component of this guide is the integration of computational chemistry, specifically Density Functional Theory (DFT), to predict and interpret the experimental spectra, thereby providing a robust and self-validating system for stereochemical assignment.
Introduction: The Significance of Chirality in α-Alkoxy Ketones
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Therefore, the ability to synthesize and definitively characterize enantiomerically pure compounds is paramount. (S)-2-Methoxycyclohexanone serves as an exemplary model for understanding the chiroptical properties of α-alkoxy ketones, a structural motif present in numerous natural products and pharmaceutical intermediates.
The stereocenter at the C2 position, bearing a methoxy group, induces chirality and dictates the molecule's interaction with polarized light. This interaction gives rise to its unique chiroptical signatures, which can be harnessed for stereochemical elucidation. This guide will focus on the synergistic use of experimental spectroscopy and theoretical calculations to provide a complete picture of the chiroptical behavior of (S)-2-Methoxycyclohexanone.
Asymmetric Synthesis of (S)-2-Methoxycyclohexanone
The preparation of enantiomerically pure (S)-2-Methoxycyclohexanone is a crucial first step for its chiroptical analysis. Asymmetric synthesis, utilizing chiral auxiliaries, is a powerful strategy to achieve high enantioselectivity.[1]
Principle of Asymmetric Synthesis via Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered. In the context of synthesizing (S)-2-Methoxycyclohexanone, a common approach involves the α-alkoxylation of a cyclohexanone derivative attached to a chiral auxiliary.
Experimental Protocol: Asymmetric α-Methoxylation
This protocol describes a plausible synthetic route to (S)-2-Methoxycyclohexanone using an Evans oxazolidinone auxiliary, a widely used and effective chiral auxiliary for asymmetric alkylations and other transformations.[3]
Materials:
-
Cyclohexanone
-
(S)-4-Benzyl-2-oxazolidinone (or a similar Evans auxiliary)
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Lithium diisopropylamide (LDA)
-
3-(Methoxy)phenyliodonium triflate (or other electrophilic methoxylating agent)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NH4Cl, NaHCO3, brine, MgSO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of the acid chloride derived from cyclohexanecarboxylic acid in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with saturated aqueous NH4Cl and extracting with diethyl ether. The organic layers are washed with NaHCO3, water, and brine, then dried over MgSO4, filtered, and concentrated under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
-
-
Enolate Formation and α-Methoxylation:
-
Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA in THF. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the electrophilic methoxylating agent (e.g., 3-(methoxy)phenyliodonium triflate) in THF to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
-
Cleavage of the Chiral Auxiliary:
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over MgSO4, filter, and concentrate.
-
Dissolve the crude product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH and H2O2.
-
Stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the crude (S)-2-Methoxycyclohexanone.
-
-
Purification:
-
Purify the final product by flash column chromatography on silica gel to obtain enantiomerically pure (S)-2-Methoxycyclohexanone.
-
Conformational Analysis: A Prerequisite for Accurate Chiroptical Interpretation
The chiroptical properties of flexible molecules like (S)-2-Methoxycyclohexanone are a weighted average of the properties of all populated conformers. Therefore, a thorough conformational analysis is essential for the accurate prediction and interpretation of VCD and ECD spectra.[4]
Conformational Isomers of 2-Methoxycyclohexanone
The six-membered ring of cyclohexanone typically adopts a chair conformation to minimize steric and torsional strain. For 2-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. Furthermore, the methoxy group can rotate around the C2-O bond, leading to different rotamers.
The conformational equilibrium is influenced by several factors, including:
-
Steric Interactions: 1,3-diaxial interactions can destabilize the conformer with an axial substituent.[5]
-
Dipole-Dipole Interactions: The relative orientation of the C=O and C-O dipoles can influence conformer stability.
-
Hyperconjugative Effects: Anomeric effects can stabilize conformers with an axial alkoxy group.
For 2-halocyclohexanones, the equatorial conformer is generally preferred in solution, but the preference can be solvent-dependent.[6] A similar trend is expected for 2-methoxycyclohexanone, although the conformational landscape may be more complex due to the additional rotational freedom of the methoxy group.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8]
The Power of VCD in Stereochemical Analysis
The key advantage of VCD is its sensitivity to the three-dimensional arrangement of atoms in a molecule. The VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[7]
Experimental Protocol for VCD Measurement
Instrumentation:
-
A commercial FT-VCD spectrometer (e.g., JASCO FVS-6000, Bruker PMA 50) equipped with a photoelastic modulator (PEM).[9]
Sample Preparation:
-
Dissolve approximately 5-10 mg of enantiomerically pure (S)-2-Methoxycyclohexanone in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 0.05-0.1 M. Deuterated solvents are used to minimize interference from solvent absorption bands.[10]
-
Transfer the solution to a BaF2 or CaF2 cell with a path length of 50-100 µm.
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously over the mid-IR range (e.g., 800-2000 cm⁻¹).
-
Set the resolution to 4 cm⁻¹.
-
Accumulate a sufficient number of scans (typically several thousand over 1-4 hours) to achieve an adequate signal-to-noise ratio.
-
Record the VCD spectrum of the pure solvent under the same conditions for baseline correction.
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum is the VCD spectrum of (S)-2-Methoxycyclohexanone. The corresponding spectrum for the (R)-enantiomer will be its mirror image.[7]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It provides information about the electronic transitions in a chiral molecule and is another powerful tool for determining absolute configuration.
ECD and the Carbonyl Chromophore
The carbonyl group (C=O) in (S)-2-Methoxycyclohexanone is the primary chromophore responsible for its ECD spectrum in the accessible UV region. The n → π* electronic transition of the carbonyl group is symmetry-forbidden but becomes weakly allowed in a chiral environment, giving rise to a Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry of the molecule.
Experimental Protocol for ECD Measurement
Instrumentation:
-
A commercial CD spectropolarimeter.
Sample Preparation:
-
Prepare a dilute solution of (S)-2-Methoxycyclohexanone (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane).
-
Use a quartz cuvette with a path length of 1 cm.
Data Acquisition:
-
Scan the appropriate UV wavelength range (e.g., 200-400 nm) to encompass the n → π* transition of the carbonyl group.
-
Record the spectrum of the pure solvent for baseline correction.
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting spectrum is the ECD spectrum of (S)-2-Methoxycyclohexanone.
Computational Prediction of Chiroptical Spectra
The synergy between experimental measurements and theoretical calculations is crucial for the reliable determination of absolute configuration.[9] Density Functional Theory (DFT) has emerged as a robust method for predicting VCD and ECD spectra.[11]
The Theoretical Framework
The prediction of chiroptical spectra involves a multi-step computational protocol:
-
Conformational Search: Identify all low-energy conformers of the molecule.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the harmonic vibrational frequencies for each conformer.
-
VCD/ECD Calculation: Calculate the VCD and/or ECD spectra for each conformer.
-
Boltzmann Averaging: Generate the final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all contributing conformers.
Computational Protocol for (S)-2-Methoxycyclohexanone
This protocol outlines a reliable method for the DFT calculation of the VCD and ECD spectra of (S)-2-Methoxycyclohexanone.[12][13]
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Step-by-Step Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) or a semi-empirical method to identify potential low-energy conformers arising from the ring puckering and methoxy group rotation.
-
-
Geometry Optimization and Energy Refinement:
-
Optimize the geometries of all identified conformers using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) to account for solvent effects, using the same solvent as in the experimental measurements.
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections.
-
-
VCD and ECD Calculations:
-
For each optimized conformer, perform VCD and/or ECD calculations at a higher level of theory if necessary (e.g., B3LYP/aug-cc-pVDZ).
-
For ECD, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotational strengths.
-
-
Spectral Simulation and Comparison:
-
Calculate the relative free energies of the conformers and determine their Boltzmann populations at the experimental temperature.
-
Generate the final Boltzmann-averaged VCD and ECD spectra.
-
Compare the predicted spectrum for the (S)-enantiomer with the experimental spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration.
-
Data Presentation and Visualization
Quantitative Data Summary
| Property | (S)-2-Methoxycyclohexanone (Predicted/Illustrative) |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~185 °C |
| Density | ~1.02 g/mL |
| Specific Optical Rotation ([α]D) | Value dependent on solvent and temperature. For the analogous (S)-2-methylcyclohexanone, a negative value is reported.[14] A negative value would be predicted for (S)-2-Methoxycyclohexanone. |
Visualizations
Caption: Workflow for the asymmetric synthesis of (S)-2-Methoxycyclohexanone.
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